tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyl group, and a piperidine ring with three methyl substituents. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate typically involves the reaction of 1-benzyl-2,5,6-trimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines or benzyl derivatives.
Scientific Research Applications
tert-Butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate: A closely related compound with different methyl substitution pattern.
Uniqueness
tert-Butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also provides stability and resistance to hydrolysis, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
1315366-87-0 |
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Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C20H32N2O2/c1-14-12-18(21-19(23)24-20(4,5)6)16(3)22(15(14)2)13-17-10-8-7-9-11-17/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23) |
InChI Key |
FWBIWXGKOUKNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(N(C1C)CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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